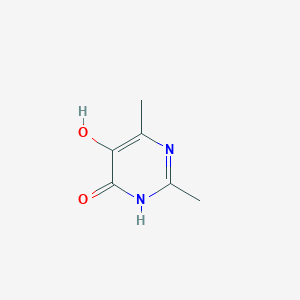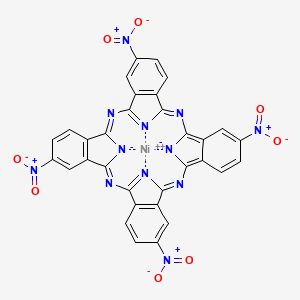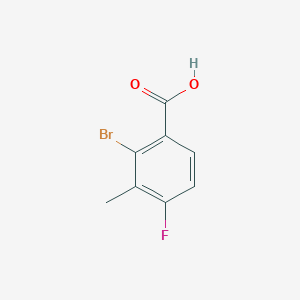
(S)-2-((2R,4S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((2R,4S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid is a complex organic compound with a unique structure It is characterized by a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom, and a methoxycarbonyl group attached to an amino acetic acid moiety
准备方法
The synthesis of (S)-2-((2R,4S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid involves several steps. One common synthetic route includes the following steps:
Formation of the tetrahydropyran ring: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile to form the six-membered ring.
Introduction of the methoxycarbonyl group: This step typically involves the use of methoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the amino acetic acid moiety: This can be done through an amide bond formation reaction, where the amino group reacts with a carboxylic acid derivative.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
(S)-2-((2R,4S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace existing functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
(S)-2-((2R,4S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (S)-2-((2R,4S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
(S)-2-((2R,4S,6S)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid can be compared with other similar compounds, such as:
®-2-((2S,4R,6R)-2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid: This is the enantiomer of the compound and may have different biological activities and properties.
2-((2,6-dimethyltetrahydro-2H-pyran-4-yl)-2-((methoxycarbonyl)amino)acetic acid: This compound lacks the stereochemistry specified in the original compound and may have different reactivity and applications.
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its chemical and biological properties.
属性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
(2S)-2-[(2S,6R)-2,6-dimethyloxan-4-yl]-2-(methoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C11H19NO5/c1-6-4-8(5-7(2)17-6)9(10(13)14)12-11(15)16-3/h6-9H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+,8?,9-/m0/s1 |
InChI 键 |
LQWDQTWSVKTRDK-CUIKDFOKSA-N |
手性 SMILES |
C[C@@H]1CC(C[C@@H](O1)C)[C@@H](C(=O)O)NC(=O)OC |
规范 SMILES |
CC1CC(CC(O1)C)C(C(=O)O)NC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


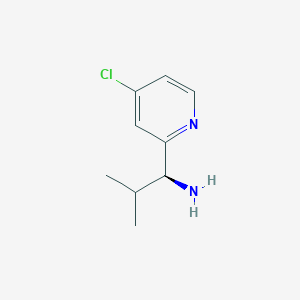
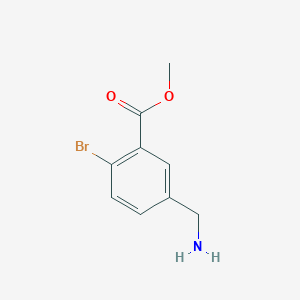

![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
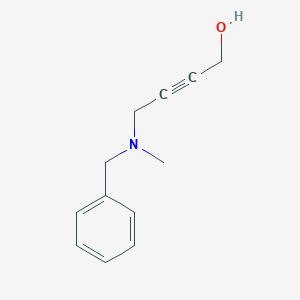
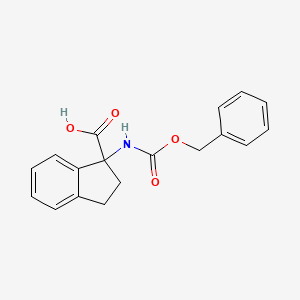

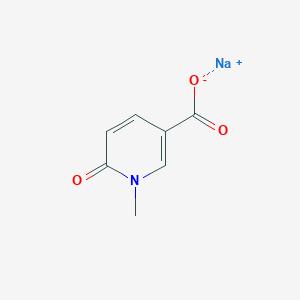
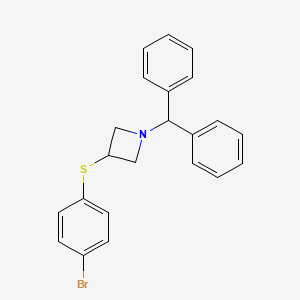
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
